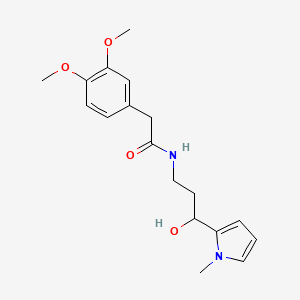
2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multistep reactions that derive from known scaffolds like indibulin and combretastatin, which are recognized for their anti-mitotic activities. For instance, the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide showed cytotoxic activity against breast cancer cell lines, highlighting the synthetic strategy's potential to target specific biological activities (Saeedian Moghadam & Amini, 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a core skeleton conducive to binding with biological targets, influencing their efficacy and selectivity. Crystallography and conformational analysis play crucial roles in understanding these interactions, as seen in studies of similar acetamide derivatives (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Reactions and Properties
Compounds like 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide undergo various chemical reactions that modify their structure and, consequently, their biological activity. For example, Mn(III)/Cu(II)-mediated oxidative radical cyclization has been employed to generate complex structures, showcasing the versatility of chemical transformations in synthesizing novel compounds (Chikaoka et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are fundamental for understanding the compound's behavior in various environments and potential applications. These properties are typically determined through experimental studies and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties, such as reactivity, functional group transformations, and interaction with other molecules, define the compound's utility and potential as a lead molecule in research and development. Derivatives like N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide illustrate the diverse chemical behavior of such compounds, providing insights into their mechanisms of action and potential modifications for targeted applications (Yoon, Yoo, & Shin, 1998).
Applications De Recherche Scientifique
Synthesis and Chemical Transformation
- Intermediate Production for Pharmaceuticals : One study discusses the advantageous intermediate product for the production of pharmaceutically effective acetamides, indicating the importance of such compounds in drug synthesis processes (Fort, 2002).
- Cyclization Processes : Research on Mn(III)/Cu(II)-mediated oxidative radical cyclization processes highlights the synthetic pathways to create complex molecular structures, which could relate to the synthetic routes for compounds like the one (Chikaoka et al., 2003).
Potential Pesticidal Applications
- Characterization of Potential Pesticides : A study on new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide explores their characterization, including powder diffraction data, suggesting the exploration of such compounds for pesticidal purposes (Olszewska et al., 2009).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-20-10-4-5-14(20)15(21)8-9-19-18(22)12-13-6-7-16(23-2)17(11-13)24-3/h4-7,10-11,15,21H,8-9,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABMURDAUMOZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)
![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)
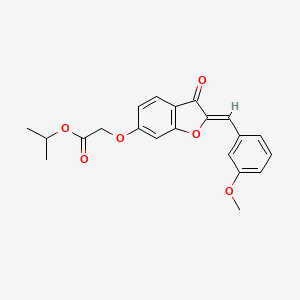

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)
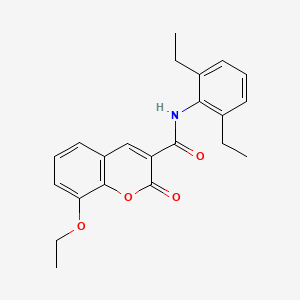
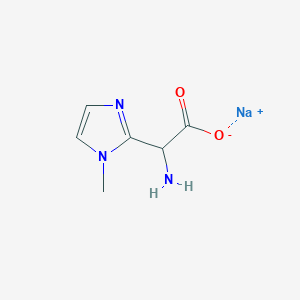

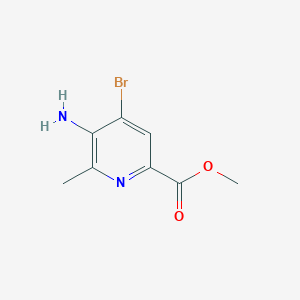
![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
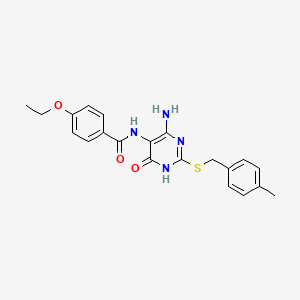
![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)